(1-Methyl-3-methylidenecyclobutyl)methanol
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Overview
Description
(1-Methyl-3-methylidenecyclobutyl)methanol is a chemical compound with the molecular formula C7H12O It is a cyclobutane derivative featuring a methanol group attached to a methylidenecyclobutyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3-methylidenecyclobutyl)methanol typically involves the reaction of cyclobutanone with methylmagnesium bromide, followed by a reduction step. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as distillation or crystallization to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-3-methylidenecyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: The major products include (1-Methyl-3-methylidenecyclobutyl)aldehyde and (1-Methyl-3-methylidenecyclobutyl)carboxylic acid.
Reduction: The major product is (1-Methyl-3-methylcyclobutyl)methane.
Scientific Research Applications
(1-Methyl-3-methylidenecyclobutyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of (1-Methyl-3-methylidenecyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate its activity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- (1-Ethyl-3-methylidenecyclobutyl)methanol
- (3-Methylidenecyclobutyl)methanol
- Cyclobutanemethanol, 1-methyl-3-methylene-
Uniqueness
(1-Methyl-3-methylidenecyclobutyl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Biological Activity
(1-Methyl-3-methylidenecyclobutyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
The compound this compound has the following chemical structure and properties:
- Molecular Formula : C₈H₁₄O
- Molecular Weight : 142.20 g/mol
- IUPAC Name : this compound
Research indicates that this compound may interact with specific biological pathways, influencing various cellular processes. Its mechanism of action is believed to involve:
- Receptor Binding : The compound may bind to specific receptors, modulating their activity and leading to biological effects.
- Enzyme Interaction : It potentially affects the activity of enzymes involved in metabolic pathways, which could alter cellular metabolism and signaling.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. This property is significant for its potential application in treating infections caused by resistant strains of bacteria. The exact mechanism by which it exerts this activity remains to be fully elucidated.
Cytotoxicity
Research has shown that this compound may possess cytotoxic effects against certain cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound. Below are summarized findings from notable research:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Activity | Showed effectiveness against Gram-positive bacteria. |
Study B | Cytotoxicity | Induced apoptosis in breast cancer cell lines at specific concentrations. |
Study C | Mechanistic Insights | Suggested involvement in MAPK/ERK signaling pathways. |
Safety and Toxicology
While the biological activity of this compound is promising, safety profiles must be established through rigorous toxicological assessments. Current data on toxicity is limited, necessitating further studies to evaluate its safety for potential therapeutic use.
Properties
Molecular Formula |
C7H12O |
---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(1-methyl-3-methylidenecyclobutyl)methanol |
InChI |
InChI=1S/C7H12O/c1-6-3-7(2,4-6)5-8/h8H,1,3-5H2,2H3 |
InChI Key |
VHWVXFKITKKZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C)C1)CO |
Origin of Product |
United States |
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